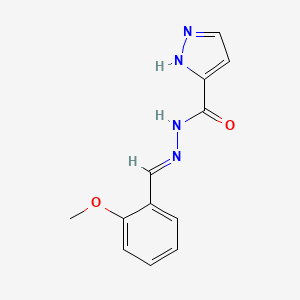![molecular formula C12H17ClN4O3 B5808269 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)
1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. It has also been shown to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, this compound has been shown to have insecticidal and fungicidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane in lab experiments is its diverse range of potential applications. It can be used in studies related to medicine, agriculture, and materials science. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.
Zukünftige Richtungen
There are several future directions for research related to 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane. One area of interest is its potential use as an antitumor agent. Further studies are needed to determine the effectiveness of this compound in treating different types of cancer. Another future direction is the development of new materials using this compound. It has been shown to have unique properties that could be useful in the synthesis of new materials with specific properties. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and agriculture.
Conclusion
In conclusion, 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane is a chemical compound with diverse potential applications in various fields. Its synthesis method has been characterized using various analytical techniques. Studies have shown its potential as an anti-inflammatory and analgesic agent, antitumor agent, and insecticide/fungicide. Further research is needed to fully elucidate its mechanism of action and potential applications in medicine, agriculture, and materials science.
Synthesemethoden
The synthesis of 1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane involves the reaction of 4-chloro-5-methyl-3-nitro-1H-pyrazole with azepane and acetic anhydride. The resulting compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use as an antitumor agent. In agriculture, this compound has been investigated for its ability to control pests and diseases in crops. In materials science, it has been studied for its potential use in the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O3/c1-9-11(13)12(17(19)20)14-16(9)8-10(18)15-6-4-2-3-5-7-15/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAJUKAROLLFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCCCCC2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Azepanyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)

![2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5808229.png)

![N-benzyl-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5808242.png)

![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)


![diethyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5808266.png)
![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)